Product packaging for 2-(3,5-difluoropyridin-4-yl)ethan-1-ol(Cat. No.:CAS No. 2005226-47-9)

2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B6152111
CAS No.: 2005226-47-9
M. Wt: 159.13 g/mol
InChI Key: NDUHLPNAFRVUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoropyridin-4-yl)ethan-1-ol is a fluorinated pyridine derivative of high interest in medicinal chemistry and organic synthesis. The compound, with the molecular formula C7H7F2NO , features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions and an ethanol functional group . This structure makes it a valuable scaffold, or building block, for the synthesis of more complex molecules. Its primary research application lies in its potential as a key intermediate in the development of pharmaceutical candidates and other fine chemicals. The presence of the fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, while the hydroxyl group provides a handle for further chemical modifications through reactions such as esterification or etherification. The SMILES notation for the compound is C1=C(C(=C(C=N1)F)CCO)F , and its InChIKey is NDUHLPNAFRVUMM-UHFFFAOYSA-N . Researchers can utilize this compound in exploring structure-activity relationships (SAR) and in creating targeted libraries for drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2005226-47-9

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-6-3-10-4-7(9)5(6)1-2-11/h3-4,11H,1-2H2

InChI Key

NDUHLPNAFRVUMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)CCO)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Difluoropyridin 4 Yl Ethan 1 Ol and Key Precursors

Established Synthetic Routes to the 3,5-Difluoropyridine (B1298662) Ring System

The formation of the difluorinated pyridine (B92270) core is a critical first stage. This can be achieved either by introducing fluorine atoms onto a pre-existing pyridine ring or by constructing the ring from fluorinated acyclic precursors.

The direct halogenation of pyridine is often challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic aromatic substitution (EAS). frontierspecialtychemicals.comnih.gov Such reactions typically require harsh conditions and can lead to mixtures of regioisomers. nih.gov However, several strategies have been developed to achieve selective fluorination.

One common industrial method is halogen exchange (Halex) reaction, where chloro- or bromo-substituted pyridines are converted to their fluoro-analogs using a fluoride (B91410) source. Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are frequently used, often in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. googleapis.comnih.gov For instance, the conversion of a dichloropyridine or trichloropyridine to a difluoropyridine derivative relies on the nucleophilic displacement of chloride by fluoride. googleapis.combldpharm.com The reactivity of the halogen leaving group is typically highest at the 2- and 4-positions of the pyridine ring.

Another approach involves the Sandmeyer-type reaction on aminopyridines (diazotization followed by substitution), although this can be less direct. More contemporary methods focus on late-stage C-H functionalization, though these are often complex. For the specific 3,5-difluoro substitution pattern, synthesis often starts from precursors that already contain substituents that can be either displaced or used to direct fluorination.

Table 1: Comparison of Fluorination Methods for Pyridine Systems

Method Reagents Conditions Advantages Disadvantages
Halogen Exchange KF, CsF High Temp, Polar Aprotic Solvent Cost-effective for large scale; good for activated positions (2,4,6) Requires pre-halogenated substrate; harsh conditions
Electrophilic Fluorination F-TEDA (Selectfluor®) Varies Direct C-H fluorination possible Often requires activated rings; regioselectivity can be an issue

| Nucleophilic Aromatic Substitution (SNAr) | CsF, TBAF | DMSO, heat | Can displace other groups like -NO2 nih.govresearchgate.net | Requires a good leaving group and activating groups |

Building the pyridine ring from acyclic precursors is a powerful strategy that allows for the incorporation of desired substituents from the outset. chemicalbook.com Several classic and modern cyclization reactions are employed for pyridine synthesis.

The Hantzsch Pyridine Synthesis is a well-known condensation reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. google.com Variations of this method can produce asymmetrically substituted pyridines.

Diels-Alder reactions provide another route, using azadienes in [4+2] cycloadditions with alkynes. chemicalbook.com Inverse-electron-demand Diels-Alder reactions are often more effective for constructing the electron-deficient pyridine ring. chemicalbook.com

Transition-metal-catalyzed [2+2+2] cycloadditions, for instance, the Bonnemann cyclization , which involves the trimerization of a nitrile with two acetylene (B1199291) units, can also be employed to construct the pyridine skeleton. google.com While powerful, incorporating two fluorine atoms at the 3 and 5 positions using these methods would require highly specialized and potentially inaccessible fluorinated starting materials. For this reason, post-synthesis fluorination of a pre-formed pyridine ring is often a more practical approach.

Formation of the Ethan-1-ol Side Chain

Once the 3,5-difluoropyridine core is obtained, the focus shifts to installing the ethan-1-ol group at the 4-position. This is typically achieved through functionalization of a C4-substituted precursor.

Organometallic reagents are highly effective for forming new carbon-carbon bonds. A key precursor for this approach is 4-bromo-3,5-difluoropyridine (B1517418) , a commercially available solid. frontierspecialtychemicals.comsigmaaldrich.com This halide can be converted into a Grignard reagent, which then serves as a nucleophile.

A plausible synthetic route involves the following steps:

Formation of the Grignard reagent from 4-bromo-3,5-difluoropyridine and magnesium metal.

Reaction of this Grignard reagent with an electrophile such as ethylene (B1197577) oxide . This reaction opens the epoxide ring to directly form the 2-(3,5-difluoropyridin-4-yl)ethan-1-ol product after an acidic workup. acs.orgcgohlke.com

Alternatively, reaction with formaldehyde would yield (3,5-difluoropyridin-4-yl)methanol, which would require a further chain extension step.

Another powerful method is directed ortho-metalation. Starting with 3,5-difluoropyridine , treatment with a strong base like n-butyllithium (n-BuLi) in the presence of diisopropylamine (B44863) (to form LDA in situ) at low temperatures (-70 °C) can selectively deprotonate the C4 position. chemicalbook.comclockss.org This generates a 3,5-difluoro-4-lithiopyridine intermediate. Quenching this organolithium species with ethylene oxide would again yield the target alcohol.

An alternative and highly effective strategy involves the reduction of a carbonyl group at the C4 position. This requires the synthesis of a suitable carbonyl precursor.

A key intermediate is 3,5-difluoro-4-pyridinecarboxaldehyde . This aldehyde can be synthesized by the lithiation of 3,5-difluoropyridine at the 4-position, followed by quenching with an electrophilic formylating agent like methyl formate. chemicalbook.com This reaction has been reported to proceed in high yield (81%). chemicalbook.com

Once the aldehyde is obtained, it can be readily reduced to the primary alcohol, this compound, using standard reducing agents.

Table 2: Reduction of Carbonyl Precursors to Alcohols

Precursor Reducing Agent Conditions Product Notes
3,5-difluoro-4-pyridinecarboxaldehyde Sodium Borohydride (NaBH4) Methanol, Room Temp 2-(3,5-difluoropyridin-4-yl)methanol Requires further C-C bond formation.
1-(3,5-difluoropyridin-4-yl)ethan-1-one Sodium Borohydride (NaBH4) Methanol, Room Temp This compound Direct route to the target molecule. bldpharm.com

| Methyl (3,5-difluoropyridin-4-yl)acetate | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether/THF, then H3O+ workup | this compound | LiAlH4 is a stronger reducing agent, capable of reducing esters. bldpharm.com |

The ketone precursor, 1-(3,5-difluoropyridin-4-yl)ethan-1-one , could be synthesized via the reaction of the 3,5-difluoro-4-lithiopyridine intermediate with acetyl chloride or by a Friedel-Crafts-type acylation, although the latter is difficult on a deactivated pyridine ring. The reduction of this ketone would directly yield the target secondary alcohol.

The synthesis of this compound can be classified into linear and convergent strategies.

A linear synthesis would involve sequential modifications of a single starting material. An example of a linear approach is:

Route A: 3,5-Difluoropyridine → 3,5-Difluoro-4-lithiopyridine → 3,5-Difluoro-4-pyridinecarboxaldehyde → (via Wittig reaction) → (3,5-Difluoropyridin-4-yl)acetaldehyde → this compound (via reduction).

A more direct linear route is:

Route B: 4-Bromo-3,5-difluoropyridine → (3,5-Difluoropyridin-4-yl)magnesium bromide → this compound (via reaction with ethylene oxide).

A convergent synthesis involves preparing different fragments of the molecule separately before combining them. For a relatively simple molecule like the target compound, a fully convergent approach is less common than for more complex structures. However, one could consider the synthesis of a two-carbon side chain synthon and its attachment to the pre-formed pyridine ring as a simple convergent step. The Grignard-based route (Route B) can be viewed as a mini-convergent approach where the organometallic pyridine species and the two-carbon electrophile (ethylene oxide) are coupled.

Ultimately, the most efficient syntheses for this target compound appear to be linear approaches that begin with a C4-functionalized 3,5-difluoropyridine, which is then elaborated into the final ethan-1-ol side chain through one or two high-yielding steps like organometallic addition or carbonyl reduction.

Alternative and Novel Synthetic Strategies

Catalytic Approaches in C-C and C-X Bond Formation

The construction of the this compound structure hinges on the formation of a C-C bond between the pyridine ring and the ethanol (B145695) side chain. Modern catalytic methods offer powerful tools for achieving such transformations with high efficiency and selectivity.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the synthesis of functionalized pyridines. thieme-connect.de For instance, a plausible approach would involve the coupling of a 4-halodifluoropyridine derivative with a suitable two-carbon building block. Catalytic systems based on palladium, nickel, or copper could facilitate this key bond-forming step. The choice of catalyst and ligands would be crucial in overcoming the potential challenges associated with the electron-deficient nature of the difluoropyridine ring.

Furthermore, the direct C-H functionalization of the pyridine ring represents a more atom-economical approach. thieme-connect.de Recent advancements have enabled the selective functionalization at the 4-position of pyridines through the use of heterocyclic phosphonium (B103445) salts, which can then undergo reactions with various nucleophiles to form C-C, C-N, C-O, and C-S bonds. thieme-connect.de

The introduction of the hydroxyl group can be achieved either by using a pre-functionalized coupling partner or by subsequent oxidation of a suitable precursor. For example, a catalytic asymmetric aldol (B89426) reaction using a difluoroenolates generated in situ could be a potential route to introduce both the carbon backbone and the hydroxyl group with stereocontrol. acs.org Research in this area has shown that copper(II) triflate in combination with specific bisoxazoline ligands can catalyze the enantioselective addition of α,α-difluoroenolates to aldehydes, yielding chiral building blocks. acs.org

Table 1: Potential Catalytic Approaches for C-C Bond Formation

Catalytic StrategyKey TransformationPotential Catalyst SystemsRelevant Findings
Cross-CouplingCoupling of a 4-halodifluoropyridine with a two-carbon nucleophilePalladium, Nickel, Copper complexesEnables formation of the pyridine-ethyl bond.
C-H FunctionalizationDirect introduction of the ethanol side chain at the 4-position of 3,5-difluoropyridineTransition metal catalysts with directing groups or via phosphonium saltsOffers a more atom-economical route to functionalized pyridines. thieme-connect.de
Catalytic Asymmetric Aldol ReactionFormation of the C-C bond and introduction of the hydroxyl group with stereocontrolCopper(II) triflate with bisoxazoline ligandsCan produce chiral α,α-difluoro-β-hydroxy compounds in high yield and enantiomeric excess. acs.org

Stereoselective Synthesis Considerations

Should the synthesis of a specific stereoisomer of this compound be desired, stereoselective synthesis strategies become paramount. The chiral center in the target molecule is the carbon atom bearing the hydroxyl group.

One established approach for the stereoselective synthesis of related structures, such as α-difluoromethyl-β-amino alcohols, involves nucleophilic difluoromethylation. cas.cn This strategy can achieve good to excellent chemical yields and modest to good diastereoselectivity. cas.cn The choice of solvent has been shown to be crucial in controlling the diastereoselectivity of such reactions, with apolar solvents like toluene (B28343) often favoring higher selectivity. cas.cn

Enzyme-mediated synthesis offers a green and highly selective alternative. researchgate.net Ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. researchgate.net For instance, a ketoreductase was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) into the corresponding chiral alcohol with near 100% conversion and >99.9% ee. researchgate.net A similar enzymatic reduction of a suitable ketone precursor, such as 2-(3,5-difluoropyridin-4-yl)-2-oxoethan-1-ol, could potentially yield the desired enantiomer of this compound.

Catalytic enantioselective methods, as mentioned in the previous section, are also at the forefront of stereoselective synthesis. The use of chiral catalysts can direct the formation of one enantiomer over the other. For example, iodoarene-catalyzed enantioselective synthesis has been reported for the creation of β,β-difluoroalkyl bromides, which are versatile building blocks for further transformations. nih.gov

Table 2: Strategies for Stereoselective Synthesis

StrategyKey PrincipleExample Application
Nucleophilic DifluoromethylationDiastereoselective addition of a difluoromethyl nucleophile to an aldehyde. cas.cnSynthesis of anti-α-(difluoromethyl)-β-amino alcohols. cas.cn
Enzymatic ReductionKetoreductase (KRED) catalyzed asymmetric reduction of a prochiral ketone. researchgate.netProduction of chiral alcohols with high enantiomeric excess. researchgate.net
Catalytic Enantioselective SynthesisUse of a chiral catalyst to induce enantioselectivity in a C-C or C-X bond-forming reaction. acs.orgEnantioselective addition of α,α-difluoroenolates to aldehydes. acs.org

Flow Chemistry Applications in Pyridine Functionalization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. vapourtec.com These benefits are particularly relevant for the functionalization of pyridine rings, which can sometimes involve highly reactive intermediates or exothermic reactions.

Nucleophilic aromatic substitution (SNA_r) reactions, a common method for introducing functionalities onto aromatic rings, are well-suited for flow chemistry. vapourtec.com The precise control over reaction temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities while minimizing the formation of byproducts. The synthesis of this compound could potentially be adapted to a flow process, for instance, by reacting 3,4,5-trifluoropyridine (B1369452) with a suitable nucleophile under flow conditions.

The application of flow chemistry is not limited to the formation of the pyridine-side chain bond. It can also be employed for other transformations such as polymer synthesis and enzymatic reactions, highlighting its versatility as a tool for modern organic synthesis. vapourtec.comsci-hub.se

Table 3: Advantages of Flow Chemistry in Pyridine Functionalization

AdvantageDescriptionRelevance to this compound Synthesis
Enhanced SafetySmaller reaction volumes and better heat dissipation reduce the risks associated with highly exothermic or hazardous reactions.Important when handling reactive fluorinated pyridines and organometallic reagents.
Precise Reaction ControlAccurate control over temperature, pressure, and residence time leads to improved yields and selectivities.Can optimize the formation of the desired product and minimize side reactions.
ScalabilityReactions can be scaled up by running the flow reactor for a longer duration, avoiding the challenges of scaling up batch reactors.Facilitates the production of larger quantities of the target compound.
Process IntegrationSequential reaction steps can be coupled in a continuous flow, reducing manual handling and purification steps.Could streamline the synthesis from a simple pyridine precursor to the final product.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 2-(3,5-difluoropyridin-4-yl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive understanding of its atomic connectivity and chemical environment.

Proton (¹H) NMR Techniques for Structural Elucidation

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group and the pyridine (B92270) ring. The chemical shifts (δ), measured in parts per million (ppm), would be influenced by the electronegativity of the adjacent atoms, particularly the fluorine and oxygen atoms. The protons on the carbon adjacent to the hydroxyl group (CH₂OH) would likely appear as a triplet, coupled to the neighboring methylene (B1212753) (CH₂) group. The protons of this adjacent methylene group (Ar-CH₂) would also present as a triplet. The single proton on the pyridine ring would likely appear as a singlet or a finely split multiplet due to coupling with the fluorine atoms. The hydroxyl proton (-OH) would typically be a broad singlet, and its position could be confirmed by a deuterium (B1214612) exchange experiment.

Carbon-13 (¹³C) NMR Approaches

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate signals for the two carbons of the ethanol (B145695) side chain and the carbons of the difluoropyridine ring. The carbon atoms bonded directly to fluorine would exhibit characteristic splitting patterns (carbon-fluorine coupling). The chemical shifts of the pyridine ring carbons would be significantly influenced by the positions of the two fluorine atoms and the nitrogen atom.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated organic compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms at the 3 and 5 positions of the pyridine ring are chemically equivalent. The chemical shift of this signal would provide information about the electronic environment of the fluorine atoms.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons, for instance, confirming the connectivity between the two methylene groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the attachment of the ethanol side chain to the C4 position of the difluoropyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic ethyl group would appear in the 2850-3000 cm⁻¹ region. The C-N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-F stretching vibrations, a key feature of this molecule, would typically be found in the 1000-1400 cm⁻¹ region and would likely be strong absorptions.

Raman Spectroscopy for Molecular Vibrational Modes

The vibrational modes of pyridine and its derivatives are well-documented. researchgate.netnih.gov The introduction of two fluorine atoms and an ethanol group onto the pyridine ring would cause predictable shifts in the vibrational frequencies. The strong electron-withdrawing nature of the fluorine atoms would influence the electron density of the pyridine ring, leading to shifts in the ring breathing modes. nih.gov The characteristic vibrations of the C-F bonds would also be observable, typically in the 1000-1300 cm⁻¹ region.

Key expected vibrational modes for this compound are detailed in the table below. These assignments are based on known frequencies for similar substituted pyridines and fluorinated aromatic compounds. researchgate.netnih.govresearchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹) Description
Ring Breathing Mode~1000 - 1050Symmetric stretching of the pyridine ring.
C-F Stretching~1100 - 1300Stretching vibrations of the carbon-fluorine bonds.
C-C Stretching (side chain)~900 - 950Stretching of the carbon-carbon bond in the ethanol group.
C-O Stretching (side chain)~1050 - 1100Stretching of the carbon-oxygen bond in the ethanol group.
Aromatic C-H Stretching>3000Stretching vibrations of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretching~2850 - 3000Stretching vibrations of the C-H bonds in the ethanol side chain.
O-H Stretching~3200 - 3600Stretching of the hydroxyl group, often broad.

This table is illustrative and shows expected frequency ranges. Actual values would require experimental measurement.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ions. This allows for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement, typically to within 5 ppm. This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other ions with the same nominal mass. For this compound (C₇H₇F₂NO), HRMS would be used to confirm its elemental composition.

The use of LC-HRMS is a powerful technique for the analysis of fluorinated compounds and other complex molecules. chromatographyonline.comnih.govmdpi.com The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value.

Parameter Value
Molecular FormulaC₇H₇F₂NO
Monoisotopic Mass159.0496 u
Calculated Exact Mass of [M+H]⁺160.0574 u
Experimental Mass (Hypothetical)160.0571 u
Mass Error (Hypothetical)-1.9 ppm

This table presents calculated values and a hypothetical experimental result to illustrate the principle of HRMS.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. cdc.gov It is particularly useful for assessing the purity of a sample and identifying any volatile impurities that may be present from the synthesis, such as residual solvents or by-products. researchgate.netnih.gov For this compound, a GC-MS analysis would involve vaporizing the sample and passing it through a capillary column to separate the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. glsciencesinc.com

The resulting chromatogram would show a major peak corresponding to the target compound and potentially minor peaks for any impurities. The mass spectrum of the main peak would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.

Retention Time (min) Compound Identity Key Mass Fragments (m/z) Purity (%)
12.5 (Hypothetical)This compound159, 142, 128, 114>99 (Hypothetical)
4.2 (Hypothetical)Toluene (B28343) (Solvent)92, 91, 65<0.1 (Hypothetical)

This table provides a hypothetical GC-MS result to illustrate its application in purity analysis. The fragmentation pattern is predicted based on the structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures. nih.gov It is particularly valuable for analyzing non-volatile or thermally labile molecules that are not suitable for GC-MS. In the context of this compound, LC-MS/MS could be employed to analyze reaction mixtures during synthesis to monitor the formation of the product and any non-volatile intermediates or by-products. researchgate.netnih.gov

The technique involves separating the components of a mixture by liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. In the MS/MS process, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This provides a high degree of specificity and is useful for quantitative analysis. elsevierpure.com

Parent Ion (m/z) Daughter Ion(s) (m/z) Compound Identity Application
160.1142.1, 128.1This compoundQuantitative analysis in reaction monitoring
174.1 (Hypothetical)156.1, 142.1Hypothetical Oxidized By-productImpurity profiling

This table illustrates a hypothetical LC-MS/MS analysis, showing how parent-daughter ion transitions can be used to specifically detect the target compound and potential impurities.

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would provide an unambiguous confirmation of its molecular structure, including the precise spatial arrangement of the atoms. acs.orgmdpi.comresearchgate.net

The analysis involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would not only confirm the connectivity of the atoms but also provide detailed information on conformational features, such as the torsion angles of the ethanol side chain relative to the pyridine ring.

Parameter Hypothetical Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.5Unit cell dimension.
b (Å)12.2Unit cell dimension.
c (Å)7.1Unit cell dimension.
β (°)98.5Angle of the unit cell.
Volume (ų)725.3Volume of the unit cell.
C-F Bond Lengths (Å)~1.35Provides experimental evidence of the C-F bonds.
C-N-C Angle (°)~117Defines the geometry of the pyridine ring.

This table presents hypothetical crystallographic data for this compound to illustrate the type of information obtained from an SCXRD experiment.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and degree of crystallinity of a material. For a novel compound like this compound, PXRD analysis would be crucial to identify its solid-state form(s), such as polymorphs, which can have different physical properties.

A typical PXRD analysis would involve exposing a powdered sample of the compound to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would display a unique pattern of peaks corresponding to the crystalline lattice of the compound.

However, a thorough review of scientific databases and literature reveals no published studies presenting PXRD data for this compound. Consequently, no data on its crystal system, space group, unit cell dimensions, or characteristic diffraction peaks can be provided at this time.

Other Advanced Analytical Techniques

Thermal Analysis Methods (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would indicate its decomposition temperature and any mass loss due to the release of volatile components.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram would reveal important information such as the melting point, glass transitions, and the presence of any polymorphic transformations.

Despite the importance of this data for determining the compound's stability and handling requirements, no TGA or DSC studies for this compound have been reported in the scientific literature. Therefore, no data tables or detailed findings regarding its thermal behavior can be presented.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This technique is used to confirm the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₇H₇F₂NO, the theoretical elemental composition can be calculated.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011784.07752.85%
HydrogenH1.00877.0564.44%
FluorineF18.998237.99623.88%
NitrogenN14.007114.0078.80%
OxygenO15.999115.99910.06%
Total 159.135 100.00%

Experimental verification of these percentages through combustion analysis or other elemental analysis techniques is a standard procedure in the characterization of new chemical entities. However, no published research has reported the results of such an analysis for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and Ab Initio calculations, provide a framework for examining the electronic structure and geometry of 2-(3,5-difluoropyridin-4-yl)ethan-1-ol.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for computational studies in chemistry due to its balance of accuracy and computational cost. core.ac.uk For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can be elucidated using DFT. Hybrid functionals, such as B3LYP, are commonly used for such studies as they incorporate a portion of exact Hartree-Fock exchange, often leading to improved accuracy for a wide range of chemical systems. core.ac.uk The presence of the electronegative fluorine atoms and the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic environment of the molecule. DFT calculations can quantify these effects, providing a detailed picture of the electron distribution.

A study on similar substituted pyridines, such as 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine, utilized DFT with the B3LYP functional and the 6-31G(*) basis set for full structure optimization and force field calculations. researchgate.netnih.gov This level of theory has shown excellent agreement between calculated and experimental vibrational spectra, suggesting its suitability for studying halogenated pyridines. researchgate.netnih.gov For this compound, a similar approach would be expected to yield reliable geometric and electronic parameters.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data)

ParameterValue
C-C (ring) bond length~1.39 Å
C-N (ring) bond length~1.34 Å
C-F bond length~1.35 Å
C-C (ethyl) bond length~1.53 Å
C-O bond length~1.43 Å
O-H bond length~0.96 Å
C-N-C bond angle~117°
C-C-F bond angle~120°
C-C-O bond angle~110°

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations. Actual values would be derived from specific computational runs.

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable data on molecular properties. For instance, ab initio calculations have been used to study the properties of quinones of pyridine at the HF/6-31G** level of theory for geometry optimization. researchgate.net

For this compound, ab initio calculations could be used to corroborate the geometries obtained from DFT and to calculate properties such as the dipole moment and polarizability. These properties are crucial for understanding the intermolecular interactions of the compound.

Basis Set Selection and Level of Theory Considerations

The choice of basis set and level of theory is critical for obtaining accurate computational results. For a molecule containing fluorine, it is important to use basis sets that can adequately describe the polarization of the electron density around these electronegative atoms. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the molecular orbitals, while diffuse functions (++) are important for describing weakly bound electrons and anions.

The level of theory, such as the choice of DFT functional or the type of ab initio method, will also impact the results. The selection of an appropriate level of theory often involves a trade-off between accuracy and computational expense. For substituted pyridines, hybrid DFT functionals like B3LYP have demonstrated good performance. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Prediction of Reactive Sites on the Pyridine Ring and Alcohol Moiety

For this compound, the MEP surface would highlight regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue).

Electrophilic Attack: Regions of negative potential are indicative of electron-rich areas and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol moiety are expected to be the primary sites of negative potential. The fluorine atoms, due to their high electronegativity, will also create regions of negative potential.

Nucleophilic Attack: Regions of positive potential are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the alcohol group (H-O) is expected to be a site of strong positive potential, making it a likely site for deprotonation. The carbon atoms attached to the fluorine atoms and the nitrogen atom in the pyridine ring will also exhibit some degree of positive potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Maxima and Minima for this compound (Hypothetical Data)

SitePredicted MEP Value (kcal/mol)Implication
Pyridine NitrogenNegativeSite for electrophilic attack/protonation
Alcohol OxygenNegativeSite for electrophilic attack/hydrogen bonding
Alcohol HydrogenPositiveSite for nucleophilic attack/deprotonation
Carbon adjacent to FluorinePositivePotential site for nucleophilic attack

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from MEP analysis.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals are key determinants of a molecule's reactivity and its participation in chemical reactions. wikipedia.orgimperial.ac.uk

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the lone pairs of the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring. The LUMO, on the other hand, will be associated with the more electron-deficient regions, likely the π* orbitals of the pyridine ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine and nitrogen atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine, and will likely influence the magnitude of the HOMO-LUMO gap.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule is largely determined by the rotation around the single bonds, particularly the C-C bond of the ethan-1-ol side chain. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) and the energy barriers that separate them.

The rotation around the C4-C(ethyl) bond and the C(ethyl)-C(ol) bond is subject to torsional strain. Theoretical models can calculate the potential energy surface as a function of the dihedral angles, revealing the most stable (staggered) and least stable (eclipsed) conformations. The origin of rotational barriers, famously studied in ethane, is attributed to a combination of steric repulsion and hyperconjugation effects. nih.govnih.gov For the title compound, the preferred conformation will seek to minimize steric clashes between the pyridine ring and the terminal hydroxyl group. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior in different environments. nih.gov

The functional groups in this compound allow for a variety of non-covalent interactions that can lead to the formation of larger, ordered structures known as supramolecular assemblies.

Hydrogen Bonding : The hydroxyl (-OH) group is a classic hydrogen bond donor, and it can also act as an acceptor. The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. These interactions are crucial in determining how the molecules pack in a solid state or interact in solution.

Halogen Bonding : The fluorine atoms, despite their high electronegativity, can participate in halogen bonding, where the fluorine acts as a halogen bond donor interacting with a nucleophilic site on an adjacent molecule. acs.org This type of interaction is increasingly recognized as a significant force in crystal engineering. acs.org

π-π Stacking : The electron-deficient nature of the difluoropyridine ring, a result of the fluorine atoms' electron-withdrawing effects, can promote attractive π-π stacking interactions with electron-rich aromatic systems. researchgate.net

Computational methods like MD simulations and quantum theory of atoms in molecules (QTAIM) can be used to identify and quantify these weak interactions, predicting how the molecules might self-assemble. researchgate.netnih.gov

Spectroscopic Property Prediction

Computational chemistry provides indispensable tools for predicting spectroscopic properties, which can aid in structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory (DFT) has become a standard method for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.comrsc.org By calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry, one can determine its chemical shift relative to a standard reference. researchgate.net For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable. rsc.orgnih.gov The accuracy of these predictions depends heavily on the chosen functional and basis set. researchgate.net

Vibrational Frequencies: The same DFT calculations used for geometry optimization can also be used to compute the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an infrared (IR) or Raman spectrum. researchgate.net This analysis helps in assigning specific spectral bands to particular functional groups and vibrational modes within the molecule. For example, one could predict the characteristic stretching frequencies for the O-H bond, the C-F bonds, and the vibrations of the pyridine ring.

Table 2: Predicted Spectroscopic Data for this compound

Property Type Predicted Data Point Value Source
Mass Spectrometry Monoisotopic Mass 159.04958 Da Predicted uni.lu
[M+H]⁺ (m/z) 160.05686 Predicted uni.lu
[M+Na]⁺ (m/z) 182.03880 Predicted uni.lu
Chromatography XlogP 0.6 Predicted uni.lu
NMR Spectroscopy ¹H Chemical Shift Requires specific DFT calculation N/A
¹³C Chemical Shift Requires specific DFT calculation N/A
¹⁹F Chemical Shift Requires specific DFT calculation N/A
Vibrational Spectroscopy C-F Stretch ~1000-1400 cm⁻¹ General Range
O-H Stretch (alcohol) ~3200-3600 cm⁻¹ General Range
C=N, C=C Stretch (ring) ~1450-1650 cm⁻¹ General Range researchgate.net

This table includes data predicted by computational tools like those used by PubChem, as well as general ranges for vibrational frequencies. Precise values require dedicated quantum chemical calculations.

UV-Vis Absorption Spectra Calculation

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the calculation of the UV-Vis absorption spectrum for the compound this compound. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting the electronic absorption spectra of organic molecules, no published research has applied these techniques to this particular compound.

Theoretical investigations on related pyridine derivatives have been conducted, often employing DFT and TD-DFT to elucidate their electronic properties, including absorption wavelengths (λmax), oscillator strengths (f), and the nature of molecular orbital transitions (e.g., HOMO → LUMO). These studies provide a methodological framework for how such a calculation would be performed for this compound. However, without specific calculations, any discussion of its theoretical UV-Vis spectrum would be purely speculative.

Consequently, no data table of calculated UV-Vis absorption parameters can be provided at this time. Further computational research is required to determine the theoretical electronic transition properties of this compound.

Reactivity and Derivatization Studies of 2 3,5 Difluoropyridin 4 Yl Ethan 1 Ol

Reactions at the Alcohol Moiety

The primary alcohol group in 2-(3,5-difluoropyridin-4-yl)ethan-1-ol is susceptible to a variety of common transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. Milder oxidizing agents are selective for the formation of the aldehyde, 2-(3,5-difluoropyridin-4-yl)acetaldehyde, while stronger oxidizing agents will typically lead to the corresponding carboxylic acid, 2-(3,5-difluoropyridin-4-yl)acetic acid.

Common oxidizing agents and their expected products are detailed in the table below.

Oxidizing AgentExpected ProductNotes
Pyridinium chlorochromate (PCC)2-(3,5-difluoropyridin-4-yl)acetaldehydeA mild oxidant that typically stops at the aldehyde stage.
Dess-Martin periodinane (DMP)2-(3,5-difluoropyridin-4-yl)acetaldehydeAnother mild and selective oxidant for the synthesis of aldehydes.
Potassium permanganate (B83412) (KMnO₄)2-(3,5-difluoropyridin-4-yl)acetic acidA strong oxidizing agent that will typically oxidize the primary alcohol to a carboxylic acid.
Jones reagent (CrO₃/H₂SO₄/acetone)2-(3,5-difluoropyridin-4-yl)acetic acidA strong oxidizing agent commonly used for the conversion of primary alcohols to carboxylic acids.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions.

Esterification:

A typical esterification reaction would involve reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

Etherification:

For ether synthesis, the alcohol can be deprotonated with a base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis).

Reaction TypeReagentsProduct Type
EsterificationAcyl chloride, PyridineEster derivative of this compound
EsterificationCarboxylic anhydride, DMAP (catalyst)Ester derivative of this compound
EtherificationSodium hydride, Alkyl halideEther derivative of this compound

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group is a poor leaving group but can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol into the corresponding chloroalkane, 2-chloro-1-(3,5-difluoropyridin-4-yl)ethane. This halide can then be displaced by a wide range of nucleophiles.

Silylation and Other Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. masterorganicchemistry.combeilstein-journals.orgpharmaffiliates.com Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions. beilstein-journals.org For instance, the alcohol can be reacted with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) to form a stable silyl ether. masterorganicchemistry.combeilstein-journals.org These protecting groups can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Other potential protecting groups for the alcohol moiety include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and esters, which can be cleaved by hydrolysis. masterorganicchemistry.com

Reactivity of the Difluoropyridine Ring

The pyridine ring in this compound is rendered electron-deficient by the presence of the two electronegative fluorine atoms and the ring nitrogen atom. This electronic feature makes the ring susceptible to nucleophilic attack, particularly through a Nucleophilic Aromatic Substitution (SNAr) mechanism. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The fluorine atoms at the 3- and 5-positions of the pyridine ring are potential leaving groups in SNAr reactions. nih.gov In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the fluoride ion restores the aromaticity of the ring.

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. rsc.orgnih.gov In the case of this compound, both fluorine atoms and the pyridine nitrogen act as electron-withdrawing groups, activating the ring towards nucleophilic attack. It is expected that strong nucleophiles, such as alkoxides, thiolates, and amines, can displace one of the fluorine atoms. The regioselectivity of the substitution would depend on the specific reaction conditions and the nature of the nucleophile.

NucleophileExpected ProductReaction Conditions
Sodium methoxide2-(3-fluoro-5-methoxypyridin-4-yl)ethan-1-olMethanol, heat
Sodium thiophenoxide2-(3-fluoro-5-(phenylthio)pyridin-4-yl)ethan-1-olDMF or other polar aprotic solvent, heat
Ammonia (B1221849)2-(5-amino-3-fluoropyridin-4-yl)ethan-1-olHigh pressure and temperature, or in the presence of a catalyst
Piperidine2-(3-fluoro-5-(piperidin-1-yl)pyridin-4-yl)ethan-1-olHeat, neat or in a high-boiling solvent

Electrophilic Aromatic Substitution (EAS) at the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally less facile compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. lumenlearning.com The presence of two additional electron-withdrawing fluorine atoms at the 3- and 5-positions of this compound further deactivates the pyridine nucleus.

Typical EAS reactions such as nitration and sulfonation require harsh conditions and often result in low yields. masterorganicchemistry.com For instance, the nitration of benzene requires treatment with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com Given the electronic properties of the difluoropyridine ring, even more forcing conditions would likely be necessary to achieve substitution, with the reaction potentially being directed to the less sterically hindered and electronically least deactivated positions. It is important to note that while halogens are deactivating, they are typically ortho, para-directing in benzene systems. youtube.com However, in the context of the highly deactivated difluoropyridine ring, predicting the site of electrophilic attack can be complex and may require computational studies or empirical data.

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.combaranlab.org This process involves the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org In the case of this compound, the hydroxyl group of the ethanol (B145695) side chain could potentially act as a DMG. However, the acidity of the hydroxyl proton would lead to its deprotonation by the organolithium reagent before ring metalation occurs. Therefore, protection of the alcohol functionality, for example as a methoxymethyl (MOM) ether or a silyl ether, would be a prerequisite for employing DoM strategies.

Alternatively, halogen-metal exchange offers a viable route to lithiated pyridine intermediates. The fluorine atoms on the pyridine ring of this compound are generally not susceptible to direct halogen-metal exchange with common organolithium reagents. However, lithiation of halopyridines can be achieved through deprotonation at a position ortho to the halogen. For instance, 3-chloropyridine (B48278) can be selectively lithiated at the C-4 position using lithium diisopropylamide (LDA). znaturforsch.com This suggests that it may be possible to achieve lithiation at the C-2 or C-6 position of the protected form of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

The fluorine atoms on the pyridine ring of this compound, while generally unreactive in direct nucleophilic aromatic substitution, can be activated towards displacement under palladium-catalyzed cross-coupling conditions. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net It is plausible that the fluorine atoms of this compound could be displaced by various aryl or vinyl groups using the appropriate boronic acids or their esters under Suzuki conditions. researchgate.netmdpi.com The reactivity of halopyridines in Suzuki couplings is well-documented, with the general reactivity order being I > Br > Cl >> F. researchgate.net Therefore, achieving coupling at the C-F bonds would likely require specialized catalytic systems, potentially with electron-rich and sterically hindered phosphine (B1218219) ligands, and possibly higher reaction temperatures.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners with organic halides or triflates, also catalyzed by palladium. youtube.comlibretexts.org Similar to the Suzuki reaction, the Stille coupling could potentially be employed to functionalize the difluoropyridine ring. Organostannanes are known for their tolerance of a wide range of functional groups, which would be advantageous for reactions involving the unprotected ethanol moiety. libretexts.org The mechanism typically involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. youtube.com

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgyoutube.com While the C-F bonds of this compound are not typical substrates for the Heck reaction, it is conceivable that under specific conditions, particularly with highly reactive alkenes and specialized palladium catalysts, some reactivity might be observed. libretexts.orgnih.gov

Transformations Involving Both Moieties

The presence of both the difluoropyridine ring and the ethanol side chain in this compound allows for transformations that involve both functionalities, leading to the construction of more complex molecular architectures.

Cyclization Reactions Leading to Fused Heterocycles

The ethanol side chain provides a handle for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile generated on the pyridine ring. Alternatively, the alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in cyclization reactions.

One potential pathway involves the intramolecular nucleophilic aromatic substitution (SNA_r) of one of the fluorine atoms by the oxygen of the side chain. This type of cyclization is often facilitated by a strong base to deprotonate the alcohol, forming an alkoxide that can then attack the electron-deficient pyridine ring. The formation of five- or six-membered rings is generally favored in such intramolecular processes. rsc.org

Another approach could involve a Pictet-Spengler type reaction. After conversion of the alcohol to an amine, followed by reaction with an aldehyde or ketone, an intramolecular electrophilic attack of the resulting iminium ion onto an activated position of the pyridine ring could lead to the formation of a fused, nitrogen-containing heterocyclic system.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions can be employed to construct fused ring systems by coupling the ethanol side chain with the pyridine ring. For example, an intramolecular Heck reaction could be envisioned. libretexts.org This would require the conversion of the hydroxyl group into a halide or triflate and the introduction of a vinyl group onto the pyridine ring via a prior cross-coupling reaction. Subsequent intramolecular palladium-catalyzed coupling would then lead to the formation of a fused carbocycle.

Furthermore, palladium-catalyzed C-H activation/functionalization is a powerful tool for the synthesis of complex molecules. nih.gov It is conceivable that an intramolecular C-H activation of the pyridine ring, directed by the ethanol side chain (or a derivative thereof), could be achieved, followed by coupling to form a fused ring system.

Synthesis of Novel Derivatives

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science.

Derivatization can be achieved through reactions at either the pyridine ring or the ethanol side chain. For instance, the hydroxyl group can be readily converted into a variety of other functional groups, including ethers, esters, and amines, through standard organic transformations.

Furthermore, the pyridine ring can be functionalized via the cross-coupling reactions discussed previously (Section 5.2.4). This allows for the introduction of diverse substituents, such as aryl, heteroaryl, and alkyl groups, at the 3- and 5-positions, leading to a library of novel compounds with tailored electronic and steric properties. nih.govnih.govresearchgate.net

An example of the synthesis of a derivative is the conversion to 2-(3,5-difluoropyridin-4-yl)ethanal via oxidation of the primary alcohol. This aldehyde can then serve as a precursor for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to generate further derivatives.

Introduction of Additional Functionalities

The primary alcohol group of this compound serves as a versatile handle for the introduction of a variety of functional groups, leading to the synthesis of novel derivatives with potentially altered physicochemical and biological properties. Standard reactions for converting primary alcohols, such as oxidation, esterification, and etherification, are applicable to this molecule.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3,5-difluoropyridin-4-yl)acetaldehyde, or further to the carboxylic acid, 2-(3,5-difluoropyridin-4-yl)acetic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. rsc.orgdtu.dk For a partial oxidation to the aldehyde, milder reagents are employed, and the aldehyde is often removed from the reaction mixture as it forms to prevent further oxidation. rsc.org For the complete oxidation to the carboxylic acid, stronger oxidizing agents and more forcing conditions, such as heating under reflux with an excess of the oxidizing agent, are typically required. rsc.orgmedcraveonline.com

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. uhcl.edupressbooks.publibretexts.org These reactions are often catalyzed by an acid or a base. For instance, the reaction with a carboxylic acid is typically performed in the presence of a strong acid catalyst. medcraveonline.com When using more reactive acylating agents like acid anhydrides or acyl chlorides, a base such as pyridine is often added to neutralize the acidic byproduct and drive the reaction to completion. pressbooks.publibretexts.org

Etherification: The formation of ethers from this compound can be achieved through various methods, most commonly via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. organic-chemistry.org

Derivative TypeGeneral ReactionReagents and Conditions
AldehydePartial OxidationExcess alcohol, distillation of aldehyde upon formation. rsc.org
Carboxylic AcidFull OxidationExcess oxidizing agent (e.g., KMnO4, CrO3), heating under reflux. rsc.orgmedcraveonline.com
EsterEsterificationCarboxylic acid and acid catalyst; or acid anhydride/acyl chloride and a base (e.g., pyridine). uhcl.edupressbooks.publibretexts.org
EtherEtherification1. Base (e.g., NaH) to form alkoxide. 2. Alkyl halide. organic-chemistry.org

Modification of the Ethan-1-ol Chain (e.g., chain elongation, branching)

Beyond the direct functionalization of the hydroxyl group, the ethan-1-ol side chain can be further modified to achieve chain elongation or branching. These transformations typically involve multi-step synthetic sequences.

Chain Elongation: A common strategy for extending the carbon chain involves converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed to a carboxylic acid, effectively adding a carbon atom to the chain. Another approach is the Wittig reaction. masterorganicchemistry.comyoutube.com In this method, the alcohol is first oxidized to the corresponding aldehyde. The aldehyde then reacts with a phosphorus ylide (Wittig reagent) to form an alkene, thereby extending the carbon chain. masterorganicchemistry.comyoutube.com The newly formed double bond can be subsequently hydrogenated if a saturated chain is desired.

Branching: The introduction of branches on the ethan-1-ol chain can be achieved by first oxidizing the alcohol to the aldehyde or ketone. Subsequent reaction with an organometallic reagent, such as a Grignard reagent or an organolithium species, will result in the formation of a secondary or tertiary alcohol with a new alkyl or aryl group attached to the carbon that was previously the carbonyl carbon.

ModificationGeneral StrategyKey Intermediates
Chain Elongation1. Oxidation to aldehyde. 2. Wittig reaction.2-(3,5-difluoropyridin-4-yl)acetaldehyde, phosphorus ylide. masterorganicchemistry.comyoutube.com
Branching1. Oxidation to aldehyde/ketone. 2. Reaction with organometallic reagent.2-(3,5-difluoropyridin-4-yl)acetaldehyde, Grignard reagent.

Regioselectivity and Chemoselectivity in Derivatization

Regioselectivity: In the context of this compound, regioselectivity primarily pertains to reactions involving the pyridine ring. The electron-withdrawing fluorine atoms at the 3 and 5 positions, along with the nitrogen atom, make the C-2, C-4, and C-6 positions of the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. However, since the focus of this section is on the derivatization of the ethan-1-ol side chain, reactions on the pyridine ring are generally considered as potential side reactions. The substitution pattern of the pyridine ring can influence the regioselectivity of these side reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions on substituted dichloropyridines, the nature and position of the substituents can direct the incoming nucleophile to a specific position. google.com

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the case of this compound, a key chemoselective challenge is to modify the ethan-1-ol side chain without affecting the difluoropyridine ring, or vice versa. For instance, when performing an oxidation of the alcohol, the conditions must be chosen carefully to avoid unwanted reactions on the electron-rich nitrogen of the pyridine ring (e.g., N-oxidation). Similarly, when targeting nucleophilic substitution on the pyridine ring, the hydroxyl group of the side chain may need to be protected to prevent it from acting as a competing nucleophile. The choice of reagents and reaction conditions is therefore crucial to achieve the desired transformation selectively. google.com

SelectivityKey ConsiderationExample
RegioselectivityDirecting nucleophilic attack on the pyridine ring.In SNAr reactions, the position of existing substituents can influence where a new substituent is added. google.com
ChemoselectivityDifferentiating between the reactivity of the alcohol and the pyridine ring.Protecting the alcohol group before performing a reaction on the pyridine ring, or choosing reaction conditions that selectively target the alcohol. google.com

Role As a Versatile Synthetic Building Block and Intermediate

Precursor in Organic Synthesis of Complex Molecules

The presence of both a difluorinated pyridine (B92270) core and a primary alcohol functional group makes 2-(3,5-difluoropyridin-4-yl)ethan-1-ol a valuable precursor for the synthesis of intricate organic molecules. The fluorine atoms on the pyridine ring significantly influence its electronic properties, enhancing its reactivity towards nucleophilic substitution, while the ethanol (B145695) side chain provides a handle for a variety of chemical transformations.

Construction of Substituted Pyridine-Based Scaffolds

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. uni-muenster.dedigitellinc.com The fluorine atoms at the 3- and 5-positions of the pyridine ring in this compound activate the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of a wide range of substituents at these positions, leading to the creation of diverse libraries of pyridine derivatives.

The hydroxyl group of the ethanol side chain can be easily modified. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for subsequent nucleophilic substitution reactions. These transformations, coupled with the reactivity of the pyridine ring, enable the synthesis of highly functionalized and complex pyridine-based molecules. For example, similar fluorinated pyridines have been functionalized through C–H bond fluorination followed by nucleophilic aromatic substitution to install a variety of functional groups. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Beyond the modification of the pyridine ring itself, this compound can serve as a starting material for the synthesis of various fused and linked nitrogen-containing heterocyclic systems. The ethanol side chain can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic rings.

For example, the alcohol can be converted to an amine, which can then undergo cyclization with a suitable partner to form piperidines, or it could be used in multicomponent reactions to construct more complex heterocyclic systems. rsc.org The difluoropyridine moiety can also be a key component in the synthesis of fused ring systems, such as those found in various biologically active compounds. The synthesis of various nitrogen-containing heterocycles often relies on the strategic use of functionalized precursors like the title compound. nih.gov

Role in Materials Science Applications (Hypothetical/General, non-specific)

While specific applications of this compound in materials science are not yet widely reported, its structure suggests potential utility in the development of advanced functional materials.

Incorporation into Polymer Architectures

The ethanol functionality of this compound allows for its incorporation into polymer chains through esterification or etherification reactions. The resulting polymers would possess the unique properties conferred by the difluoropyridine units, such as thermal stability, chemical resistance, and specific electronic characteristics. Fluorinated polymers are known for their valuable properties, and the inclusion of the polar pyridine ring could lead to materials with interesting surface properties and functionalities. man.ac.uk

Precursors for Advanced Functional Materials

The difluoropyridine core of the molecule can be a precursor for various functional materials. For instance, pyridine-containing materials have been investigated for their applications in electronics and as sensors. The fluorine atoms can modulate the electronic properties of the pyridine ring, potentially leading to materials with tailored optical or electronic behavior. Furthermore, the ability to functionalize the pyridine ring opens up possibilities for creating cross-linked networks and other complex material architectures. nih.gov

Development of New Synthetic Methodologies Utilizing the Compound's Structure

The unique reactivity of this compound makes it an interesting substrate for the development of new synthetic methodologies. The presence of multiple reaction sites—the C-F bonds, the C-H bonds on the pyridine ring, and the hydroxyl group—allows for the exploration of selective functionalization reactions.

New methods could focus on the regioselective substitution of one fluorine atom over the other, or the development of novel cyclization reactions involving the ethanol side chain. The development of catalytic systems that can selectively activate specific positions on the molecule would be of significant interest to the synthetic community. Recent advances in the functionalization of pyridines highlight the ongoing search for new and efficient synthetic tools. uni-muenster.de

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated pyridines remains a topic of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov While general methods exist, routes tailored specifically for 4-substituted difluoropyridine ethanols are not well-established. Future research should focus on developing novel, efficient, and sustainable synthetic pathways.

Current methods for producing fluorinated pyridines often rely on multi-step sequences, direct fluorination of complex molecules, or the use of pre-functionalized building blocks. nih.govacs.orgrsc.org A promising avenue of research would be the adaptation of modern catalytic methods. For instance, Rh(III)-catalyzed C–H functionalization has been successfully used to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Investigating the feasibility of a similar strategy to construct the 3,5-difluoropyridine (B1298662) core is a logical next step.

Another approach involves the late-stage functionalization of a pre-formed pyridine (B92270) ring. Methods using AgF₂ for C-H fluorination have shown high selectivity for positions adjacent to the nitrogen atom. acs.orgnih.gov Research could explore the direct fluorination of a suitable 4-(2-hydroxyethyl)pyridine precursor. Conversely, nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated pyridines are common. nih.gov A potential route could involve the SNAr reaction on a tetrafluoropyridine derivative at the 4-position, followed by elaboration of the substituent into the desired ethanol (B145695) side chain. The development of syntheses from pyridine N-oxides, which has been shown to enable fluorination at the meta-position, could also provide a novel and more direct route. nih.govrsc.org

Comprehensive Mechanistic Studies of its Reactions

The reactivity of 2-(3,5-difluoropyridin-4-yl)ethan-1-ol is largely undocumented. The presence of two electron-withdrawing fluorine atoms significantly modulates the electron density of the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack. Comprehensive mechanistic studies are crucial to understanding and predicting its chemical behavior.

A key area for investigation is the mechanism of nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen (C2, C6). For other electron-poor arenes, it is debated whether these reactions proceed via a two-step process involving a stable Meisenheimer intermediate or through a concerted mechanism. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, combined with kinetic experiments could elucidate the operative pathway for this specific substrate. Furthermore, understanding the reactions involving the ethanol side chain, such as oxidation to the corresponding aldehyde or ketone, or etherification and esterification reactions, is fundamental. Mechanistic studies could probe how the electron-deficient pyridine ring influences the reactivity of the hydroxyl group compared to non-fluorinated analogues.

Exploration of Chiral Derivatives and Enantioselective Syntheses

Chiral pyridyl alcohols are highly valuable building blocks in asymmetric synthesis and medicinal chemistry, often serving as precursors for more complex chiral molecules or as ligands for metal catalysts. The development of an enantioselective synthesis for this compound would be a significant advancement, opening the door to its use in these fields.

A primary research goal should be the asymmetric reduction of the precursor ketone, 1-(3,5-difluoropyridin-4-yl)ethan-1-one. This transformation could be achieved using well-established catalytic methods, including enzymatic reductions with ketoreductases (KREDs) or chemical catalysis with chiral metal complexes. The synthesis of enantiomerically pure pyridyl alcohols has evolved from classical resolution to highly efficient stereoselective techniques, and applying these modern methods would be a direct path to accessing both the (R) and (S) enantiomers of the target compound.

Furthermore, the synthesis of related chiral derivatives, such as the corresponding chiral amino alcohol, 2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol, should be explored. The stereochemical configuration of such molecules can be critical for their biological interactions, and access to enantiopure versions is often a prerequisite for their evaluation as pharmaceutical intermediates.

Advanced Spectroscopic Characterization in Complex Environments

To understand how this compound might interact with other molecules in solution or within biological systems, advanced spectroscopic studies in complex environments are necessary. Such studies can reveal subtle intermolecular interactions that govern its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, ¹H NMR studies can probe hydrogen bonding interactions. The chemical shift of the hydroxyl proton is highly sensitive to its environment; changes in its position upon titration with hydrogen-bond accepting solvents like pyridine or dimethyl sulfoxide (B87167) (DMSO) can be used to quantify the strength of these interactions. nih.gov This approach could be extended to more complex, biomimetic solvent systems. Additionally, the impact of weaker intramolecular hydrogen bonds, such as an O-H···π interaction between the hydroxyl group and its own pyridine ring, could be investigated using a combination of NMR and FTIR spectroscopy, supported by computational modeling. mdpi.com Such studies provide insight into the molecule's preferred conformation in solution, which is critical for understanding its potential receptor binding modes.

Integration into Supramolecular Assemblies or Self-Assembling Systems

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. hhu.de The molecular structure of this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.

The molecule possesses several key features for directing crystal packing:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. acs.org These functionalities can lead to the formation of robust and predictable supramolecular synthons, such as chains or sheets. mdpi.com

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov

Fluorine-Specific Interactions: The fluorine atoms can engage in weaker, yet structurally significant, interactions such as C–H···F and F···F contacts, which are known to play a crucial role in the crystal packing of fluorinated organic compounds. rsc.orgnih.gov

Future research should involve the crystallization of this compound from various solvents to explore potential polymorphism and to characterize the resulting supramolecular architectures using single-crystal X-ray diffraction. mdpi.com By understanding how these varied intermolecular forces balance and cooperate, it may be possible to guide the self-assembly of this molecule into novel materials with interesting topologies, such as layered networks or helical columns. hhu.denih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-difluoropyridin-4-yl)ethan-1-ol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 3,5-difluoropyridine-4-carbaldehyde with ethylene glycol under acidic conditions to form the diol intermediate.
  • Step 2: Reduce the intermediate using NaBH4 or LiAlH4 in anhydrous THF or ethanol.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from DMF-EtOH (1:1) .
  • Purity Optimization: Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to confirm ≥98% purity, as validated for structurally similar fluorinated alcohols .

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR (400 MHz, CDCl3): Peaks at δ 8.35 (d, pyridyl H), 4.80 (s, -OH), 3.75 (t, -CH2OH).
    • <sup>19</sup>F NMR: Signals at -110 ppm (ortho-F) and -115 ppm (meta-F) .
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]<sup>+</sup> at m/z 176.05 (C7H7F2NO<sup>+</sup>), consistent with the molecular formula .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable).

Advanced Research Questions

Q. How can computational modeling predict the collision cross-section (CCS) of this compound for ion mobility studies?

Methodological Answer:

  • Step 1: Generate 3D conformers using tools like RDKit or Gaussian.
  • Step 2: Perform density functional theory (DFT) optimization (B3LYP/6-31G* basis set) to determine the lowest-energy conformation .
  • Step 3: Calculate CCS using the Trajectory Method (TM) in MOBCAL.
  • Validation: Compare with experimental CCS values obtained via drift-tube ion mobility spectrometry (DTIMS). For this compound, predicted CCS is 95 Ų (±2%) .

Q. What role does the fluoropyridine moiety play in biological activity studies?

Methodological Answer: The 3,5-difluoropyridin-4-yl group enhances:

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes.
  • Binding Affinity: Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinases).
  • Experimental Design:
    • Enzyme Assays: Test inhibition of kinases (e.g., EGFR) using fluorescence polarization.
    • Cell-Based Studies: Evaluate cytotoxicity in cancer cell lines (e.g., HCT-116) via MTT assay.
      Fluorinated analogs show 10–50x higher potency compared to non-fluorinated derivatives in preliminary screens .

Q. How can analytical challenges (e.g., polar -OH group) be addressed in LC-MS quantification?

Methodological Answer:

  • Derivatization: Use BSTFA (+1% TMCS) to silylate the hydroxyl group, improving volatility and MS sensitivity.
  • LC Conditions:
    • Column: HILIC (2.6 µm, 100 Å) for polar compound retention.
    • Mobile Phase: 10 mM NH4OAc in H2O/ACN (95:5).
  • MS Detection: SRM mode (QqQ) with transitions m/z 176 → 158 (quantifier) and 176 → 130 (qualifier).
    This method achieves a LOD of 0.1 ng/mL in plasma matrices .

Q. What strategies resolve contradictions in solubility data for fluorinated alcohols?

Methodological Answer:

  • Issue: Discrepancies arise from solvent polarity and measurement techniques.
  • Solution:
    • Experimental: Measure solubility in DMSO, PBS (pH 7.4), and EtOH using nephelometry.
    • Computational: Predict logP values using ChemAxon or ACD/Labs. For this compound, logP = 1.2 (exp) vs. 1.4 (predicted) .
    • Validation: Cross-check with shake-flask method (OECD guideline 105).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.